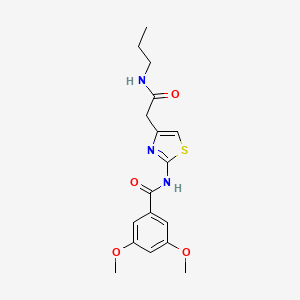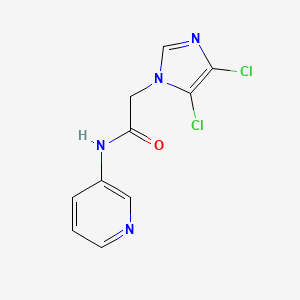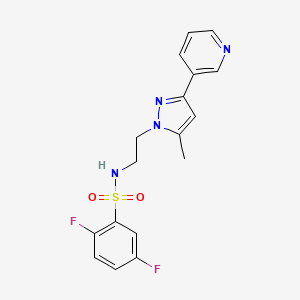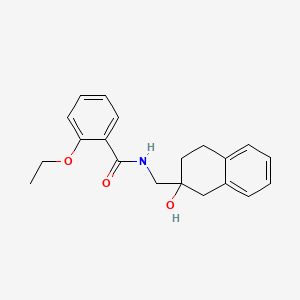![molecular formula C13H21N3O5 B2516780 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-on-Oxalat CAS No. 2034155-62-7](/img/structure/B2516780.png)
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-on-Oxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate" is a derivative of azabicyclo[3.2.1]octane, a structural framework that is common in a variety of biologically active molecules. The azabicyclo[3.2.1]octane core is characterized by a seven-membered ring fused to a five-membered ring, which can adopt various conformations and can be functionalized to yield compounds with significant pharmacological properties.
Synthesis Analysis
The synthesis of azabicyclo[3.2.1]octane derivatives can be complex, involving multiple steps and the formation of key intermediates. For example, synthetic approaches towards related structures, such as 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, have been explored starting from 1,3-dichloroacetone and solketal derivatives, leading to unexpected products like 3-aza-6,8-dioxabicyclo[3.2.1]octan-2-one under certain conditions . Although the specific synthesis of "4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of azabicyclo[3.2.1]octane derivatives has been studied extensively. For instance, N-substituted 8-azabicyclo[3.2.1]octan-3-ones have been analyzed using NMR spectroscopy, revealing a preferred conformation where the pyrrolidine and piperidone rings adopt a flattened N-8 envelope and distorted chair conformation, respectively . This information is crucial for understanding the three-dimensional arrangement of atoms in "4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate" and its potential interactions with biological targets.
Chemical Reactions Analysis
Azabicyclo[3.2.1]octane derivatives can participate in various chemical reactions due to their functional groups. For example, compounds with a similar structure have been used in the synthesis of quinolone antibacterials, where the bicyclic azabicyclo[3.2.1]octane moiety is incorporated as a C7-heterocycle, demonstrating the versatility of these structures in medicinal chemistry . The reactivity of "4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate" would likely be influenced by the presence of the piperazin-2-one group and its oxalate salt form.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. Crystallographic studies of related compounds, such as 8-oxa-6-azabicyclo[3.2.1]octan-7-one, have shown that molecules can be linked by intermolecular hydrogen bonds, forming extended chains in the crystal lattice . These properties are important for the solubility, stability, and formulation of pharmaceutical compounds. The oxalate salt form of "4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one" would also affect its solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
- Das 8-Azabicyclo[3.2.1]octan-Gerüst dient als zentrales Kernstück für Tropanalkaloide, die vielfältige biologische Aktivitäten aufweisen. Forscher haben sich auf stereoselektive Methoden konzentriert, um diese Struktur herzustellen. Insbesondere konstruieren einige Ansätze das bicyclische Gerüst direkt, wodurch die Notwendigkeit eines acyclischen Ausgangsmaterials vermieden wird. Diese Strategien tragen zur Synthese von Tropanalkaloiden bei .
- Derivate von 8-Azabicyclo[3.2.1]octan-3-on haben vielversprechende nematicide Eigenschaften gezeigt. So zeigte beispielsweise 8-Methyl-8-azabicyclo-[3.2.1]octan-3-on-oxim eine hervorragende Wirksamkeit gegen Meloidogyne incognita, einen pflanzenparasitären Nematoden .
- Forscher haben das antifungale Potenzial von Verbindungen untersucht, die mit 8-Azabicyclo[3.2.1]octanen verwandt sind. Obwohl spezifische Studien rar sind, könnte die einzigartige Struktur dieses Gerüsts Einblicke in neuartige Antimykotika liefern .
- Asymmetrische 1,3-dipolare Cycloadditionen, die diazoimin-abgeleitete cyclische Azomethin-ylide und Acryloylpyrazolidinon einbezogen, führten zu optisch aktiven 8-Oxabicyclo[3.2.1]octanen. Diese Reaktionen unterstreichen die synthetische Vielseitigkeit der 8-Azabicyclo[3.2.1]octan-Architektur .
Tropanalkaloidsynthese
Nematizide Aktivität
Antifungalforschung
Asymmetrische Cycloadditionen
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-(8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 4-(8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a stereoselective manner .
Biochemical Pathways
The specific biochemical pathways affected by 4-(8-Azabicyclo[32The 8-azabicyclo[321]octane scaffold is a key component in the synthesis of tropane alkaloids , suggesting that it may influence the pathways these alkaloids affect.
Result of Action
The molecular and cellular effects of 4-(8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold have been shown to exhibit a wide array of interesting biological activities .
Eigenschaften
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.C2H2O4/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8;3-1(4)2(5)6/h8-10,13H,1-7H2,(H,12,15);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVNRSOQFXWDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3CCNC(=O)C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)
![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)

![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)